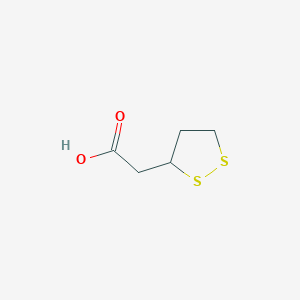![molecular formula C14H13I2NO2 B3051900 Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- CAS No. 3687-09-0](/img/structure/B3051900.png)
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-
Vue d'ensemble
Description
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is a chemical compound with the molecular formula C14H12ClI4NO2 and a molecular weight of 769.32 g/mol. This compound is a derivative of p-Tyramine and is known for its complex molecular structure due to the presence of iodine atoms and an aminoethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- can be synthesized through various methodsThe reaction conditions typically require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes, where phenol derivatives are treated with iodine in the presence of catalysts to achieve high yields. The reaction is carefully monitored to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various iodinated phenol derivatives, amines, and other substituted phenols.
Applications De Recherche Scientifique
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antidiabetic properties due to its interaction with human DNA and enzymes.
Medicine: Investigated for its potential as an anticancer agent and its role in endocrine disruptor research.
Industry: Utilized in the development of electroactive polymers and chemical sensing technologies.
Mécanisme D'action
The mechanism of action of Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and DNA, leading to various biological effects. The presence of iodine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(2-aminoethyl)-: A simpler derivative without iodine atoms.
4-(2-aminoethyl)-2-methoxy-phenol: Contains a methoxy group instead of iodine atoms.
Uniqueness
Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]- is unique due to its iodinated structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I2NO2/c15-12-7-9(5-6-17)8-13(16)14(12)19-11-3-1-10(18)2-4-11/h1-4,7-8,18H,5-6,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFFYRVOATSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCN)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461114 | |
| Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-09-0 | |
| Record name | 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one](/img/structure/B3051825.png)









